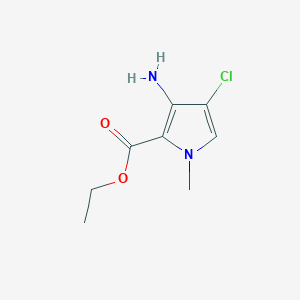
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with amino, chloro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups on the pyrrole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The ester group can also undergo hydrolysis, releasing the active pyrrole derivative that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-bromo-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-4-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-4-iodo-1-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the chloro group, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives
Properties
IUPAC Name |
ethyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)7-6(10)5(9)4-11(7)2/h4H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYLBISGSTMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2644487.png)
![3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2644488.png)
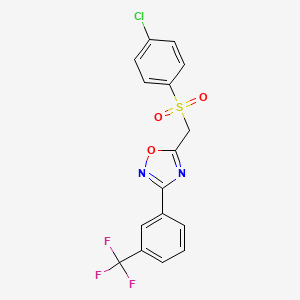
![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2644492.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2644497.png)
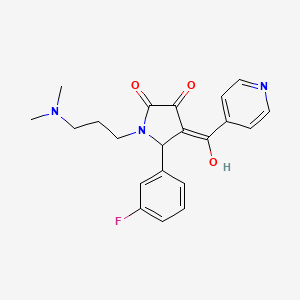
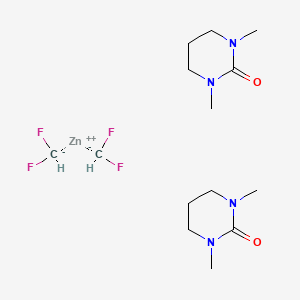
![6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2644502.png)
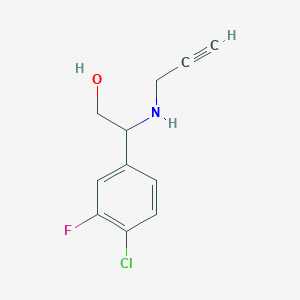
![2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2644504.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2644510.png)
